8-Nitro-quinoline-2-carboxylic acid amide
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Overview
Description
“8-Nitro-quinoline-2-carboxylic acid amide” is a chemical compound . It’s part of the quinoline family, which is known for its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . The “8-Nitro-” indicates a nitro group (-NO2) attached at the 8th position of the quinoline core. The “2-carboxylic acid amide” suggests a carboxamide group (-CONH2) at the 2nd position .Scientific Research Applications
Structural Studies and Foldamer Design
- Oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, related to 8-nitro-quinoline-2-carboxylic acid amide, have been synthesized and studied for their helical structures. The oligomers adopt a bent conformation stabilized by intramolecular hydrogen bonds, with some maintaining helical conformation even at high temperatures (Jiang et al., 2003).
Advancements in Synthesis Techniques
- A large-scale and chromatography-free synthesis method for helical aromatic oligoamide foldamers derived from 8-amino-2-quinolinecarboxylic acid, a precursor to this compound, has been developed. This method emphasizes improvements in scale-up and purification through recrystallization methods (Qi et al., 2013).
Chemical Modification and Reactivity
- A study on the regio- and chemoselective mono- and bisnitration of 8-aminoquinoline amides, which are structurally similar to this compound, demonstrated the use of Fe(NO3)3·9H2O as a promoter and nitro source. This represents a novel approach in the nitration of quinolines (He et al., 2016).
Application in Ligand Design
- A study discussed the synthesis of N,N-diisopropyl quinoline-2-carboxamide from quinoline-2-carboxylic acid, a compound related to this compound. This ligand was utilized in palladium-catalyzed Suzuki cross-coupling reactions, demonstrating its utility in organic synthesis (Liu et al., 2015).
Photocatalytic Applications
- An efficient photocatalytic method for remote C5-H bond carboxylation of 8-amino quinoline amide and sulfonamide derivatives was developed, indicating potential applications of this compound in photocatalysis (Sen et al., 2019).
Future Directions
Properties
IUPAC Name |
8-nitroquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c11-10(14)7-5-4-6-2-1-3-8(13(15)16)9(6)12-7/h1-5H,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTOIZYHYAGDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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